molecular formula C6H7ClN2 B3048869 3-Chloro-5-ethylpyridazine CAS No. 1841081-75-1

3-Chloro-5-ethylpyridazine

Cat. No.: B3048869
CAS No.: 1841081-75-1
M. Wt: 142.58
InChI Key: BFFNSHLEXNWLSK-UHFFFAOYSA-N
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Description

3-Chloro-5-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms The presence of a chlorine atom at the third position and an ethyl group at the fifth position makes this compound a unique derivative of pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethylpyridazine can be achieved through several methods. One common approach involves the chlorination of 5-ethylpyridazine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the third position.

Another method involves the cyclization of appropriate precursors. For instance, starting with 3-chloro-5-ethyl-1,2-diaminobenzene, cyclization can be induced using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the desired pyridazine ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethylpyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 3-amino-5-ethylpyridazine or 3-thio-5-ethylpyridazine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3-chloro-5-ethyl-1,2-dihydropyridazine.

Scientific Research Applications

3-Chloro-5-ethylpyridazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylpyridazine largely depends on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects. The chlorine atom and ethyl group contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylpyridazine: Similar structure but with a methyl group instead of an ethyl group.

    3-Chloro-5-phenylpyridazine: Contains a phenyl group at the fifth position.

    3-Bromo-5-ethylpyridazine: Bromine atom instead of chlorine at the third position.

Uniqueness

3-Chloro-5-ethylpyridazine is unique due to the specific combination of a chlorine atom and an ethyl group, which imparts distinct chemical and biological properties. This combination can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-chloro-5-ethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNSHLEXNWLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311600
Record name 3-Chloro-5-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-75-1
Record name 3-Chloro-5-ethylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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